molecular formula C12H14N4O3 B2788700 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 1235066-73-5

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B2788700
CAS No.: 1235066-73-5
M. Wt: 262.269
InChI Key: DBDAFKBZMBRFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a pyridazinone core and an isoxazole moiety, which are pharmacophores found in bioactive molecules targeting various enzymes and cellular pathways. The pyridazinone scaffold, as identified in scientific literature, is a privileged structure in the development of protein-protein interaction inhibitors . Specifically, analogs featuring this structure have been explored as first-in-class, covalent inhibitors that bind to allosteric sites on target proteins, such as the PRMT5-substrate adaptor interface, and disrupt complex formation . The isoxazole ring is a common heterocycle in pharmaceutical agents that contributes to favorable binding characteristics and metabolic stability. This combination of features makes this compound a valuable tool for researchers investigating novel therapeutic agents, particularly in oncology and enzyme inhibition studies. It is provided as a high-purity material to ensure reproducible results in biochemical assays, high-throughput screening, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDAFKBZMBRFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: : This compound is valuable in organic synthesis as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.

  • Biology: : It has shown potential as an enzyme inhibitor in biochemical studies, helping to elucidate enzyme mechanisms and pathways.

  • Medicine: : Preliminary studies suggest it might exhibit anti-inflammatory or antimicrobial properties, warranting further investigation in pharmaceutical research.

  • Industry: : In the materials science domain, its derivatives could be explored for use in polymers or advanced materials due to their stability and reactivity.

Mechanism of Action

  • Molecular Targets: : The compound’s mechanism is often associated with its ability to interact with biological macromolecules such as proteins or nucleic acids.

  • Pathways: : It may inhibit specific enzymes by binding to their active sites or by interacting with key residues, disrupting normal biological processes.

Comparison with Similar Compounds

(a) 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide ()

  • Structure: Contains a 2-chlorobenzyl substituent on the pyridazinone ring and an acetohydrazide side chain.
  • Synthesis : Microwave-assisted reaction (80% yield, m.p. 201–205°C) with IR peaks for NH (3250 cm⁻¹) and C=O (1700 cm⁻¹) .
  • Bioactivity : Reported as an anticonvulsant and under investigation for antitumor activity .
  • Comparison : The absence of the 5-methylisoxazole group in this analog may reduce its metabolic stability compared to the target compound.

(b) Antipyrine/Pyridazinone Hybrids ()

Examples include 6e, 6f, 6g, and 6h, which combine pyridazinone with antipyrine (pyrazolone) moieties:

  • 6e : Features a benzylpiperidine group and antipyrine, synthesized with 62% yield and C=O IR peaks at 1664 cm⁻¹ and 1642 cm⁻¹ .
  • 6f : Incorporates a 4-chlorophenylpiperazine group, yielding 51% with C=O IR peaks at 1681 cm⁻¹ and 1655 cm⁻¹ .
  • Comparison : These hybrids exhibit broader substitution patterns (e.g., piperazine/piperidine) that enhance receptor binding but may increase synthetic complexity. The target compound’s simpler isoxazole substituent offers easier scalability.

Functional Analogues with Isoxazole Moieties

(a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]propanamide (6g, )

  • Structure : Includes a fluorophenylpiperazine group and a pyrazolone ring.
  • Synthesis : 42% yield with C=O IR peaks at 1662 cm⁻¹ and 1628 cm⁻¹ .
  • Comparison : The fluorophenylpiperazine group in 6g likely enhances CNS penetration, whereas the target compound’s 5-methylisoxazole may favor peripheral activity.

Data Table: Key Parameters of Pyridazinone Derivatives

Compound Name Core Structure Substituents Yield (%) IR C=O (cm⁻¹) Bioactivity
Target Compound Pyridazinone 3-Methyl, 5-methylisoxazole N/A* N/A* Under investigation
2-[4-(2-Chlorobenzyl)-...acetohydrazide Pyridazinone 2-Chlorobenzyl, acetohydrazide 80 1700 Anticonvulsant/antitumor
6e (Antipyrine hybrid) Pyridazinone-antipyrine Benzylpiperidine, antipyrine 62 1664, 1642 Unreported
6g (Fluorophenylpiperazine hybrid) Pyridazinone-antipyrine 4-Fluorophenylpiperazine, antipyrine 42 1662, 1628 Unreported

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis is likely comparable to analogs like 6e–6h (42–62% yields) but may require optimization for industrial-scale production .
  • Bioactivity Potential: The 5-methylisoxazole group could improve metabolic stability over analogs with hydrazide or piperazine groups, as seen in and .
  • Structural Limitations : Unlike piperazine-containing derivatives (e.g., 6f, 6g), the target compound lacks polar groups for enhanced CNS targeting, which may limit its application in neurological disorders.

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.27 g/mol. The structure includes:

  • A pyridazinone moiety, which is known for its diverse biological activities.
  • An isoxazole group, contributing to its potential pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyridazine and isoxazole rings have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of various pyridazine derivatives, it was found that several compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) . The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

CompoundIC50 (µM)Cancer Cell LineMechanism
Compound A4.47A2780Tubulin inhibition
Compound B52.8MCF-7G2/M arrest

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research into related compounds has shown that pyridazinones can exhibit activity against various bacterial strains, indicating that this compound may also possess similar effects.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be correlated with specific structural features:

  • Pyridazine Core : Essential for anticancer activity; modifications can enhance potency.
  • Isoxazole Group : Influences solubility and bioavailability; variations can lead to different pharmacological profiles.
  • Substituents on the Propanamide Side Chain : Altering these groups can significantly impact the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyridazine ring through cyclization reactions.
  • Introduction of the isoxazole moiety via condensation reactions.
  • Final amide formation to yield the target compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridazinone and isoxazole moieties. Key steps:

  • Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., acetic acid, 80°C) .
  • Step 2 : Functionalization with the 5-methylisoxazole group via amide bond formation using coupling agents like HBTU or DCC in anhydrous DMF .
  • Yield Optimization : Adjust reaction time (12–24 hrs), temperature (25–40°C), and stoichiometric ratios (1:1.2 for acyl chloride to amine). Purity is enhanced via recrystallization from ethanol/water (3:1) .

Q. How is structural confirmation of this compound achieved, and which spectroscopic techniques are critical?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include pyridazinone carbonyl (δ ~165–170 ppm in 13C-NMR) and isoxazole methyl protons (δ 2.3–2.5 ppm in 1H-NMR) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridazinone lactam (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (e.g., calculated for C₁₃H₁₄N₄O₃: 290.10; observed: 290.09) .

Q. What preliminary biological screening data exist for this compound, and which assays are recommended?

  • Methodological Answer :

  • Enzyme Inhibition : Test against serine proteases (e.g., elastase, trypsin) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) .
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ comparison to reference inhibitors like dexamethasone) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on pyridazinone or isoxazole) impact biological activity?

  • Methodological Answer :

  • SAR Studies :
  • Pyridazinone 3-Methyl Group : Removal reduces elastase inhibition by ~60%, suggesting steric/electronic roles in binding .
  • Isoxazole Substitution : Replacing 5-methyl with halogen (e.g., Cl) enhances lipophilicity (logP ↑0.5) but may reduce solubility .
  • Computational Modeling : Perform docking (AutoDock Vina) on elastase (PDB: 1BRK) to identify H-bond interactions with Ser195 and hydrophobic contacts with Val216 .

Q. How can contradictory data between in vitro enzyme inhibition and cellular activity be resolved?

  • Methodological Answer :

  • Permeability Assessment : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1×10⁻⁶ cm/s) suggests poor cellular uptake despite strong enzyme inhibition .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Design : Introduce ester moieties (e.g., acetyl) to enhance bioavailability, followed by hydrolysis in target tissues .

Q. What strategies validate target engagement in complex biological systems?

  • Methodological Answer :

  • Photoaffinity Labeling : Synthesize a probe with a diazirine tag; irradiate (365 nm) in cell lysates, then pull down with streptavidin beads for MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with compound, lyse, heat (37–65°C), and quantify soluble target (elastase) via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.